molecular formula C13H16N2S2 B14567654 2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate CAS No. 61540-41-8

2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate

Cat. No.: B14567654
CAS No.: 61540-41-8
M. Wt: 264.4 g/mol
InChI Key: NNELPYHSHSMOMI-UHFFFAOYSA-N
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Description

2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate is a chemical compound with the molecular formula C13H16N2S2 It is known for its unique structure, which includes a cyano group, a phenyl ring, and a dimethylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate typically involves the reaction of 2-cyano-1-phenylpropan-2-yl chloride with dimethylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate involves its ability to participate in radical-mediated processes. In RAFT polymerization, it acts as a chain transfer agent, mediating the growth of polymer chains through reversible addition and fragmentation steps. The cyano group and the dimethylcarbamodithioate moiety play crucial roles in stabilizing the intermediate radicals, ensuring controlled polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-1-phenylpropan-2-yl dimethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to act as a chain transfer agent in RAFT polymerization sets it apart from other similar compounds, making it valuable in the synthesis of well-defined polymers with tailored properties .

Properties

CAS No.

61540-41-8

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

IUPAC Name

(2-cyano-1-phenylpropan-2-yl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C13H16N2S2/c1-13(10-14,17-12(16)15(2)3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

NNELPYHSHSMOMI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)(C#N)SC(=S)N(C)C

Origin of Product

United States

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